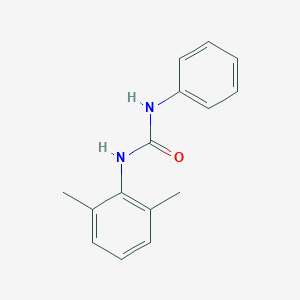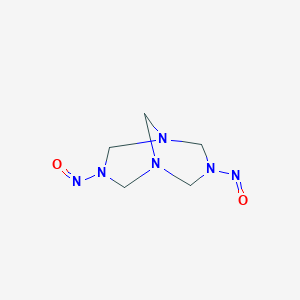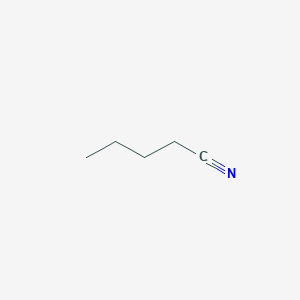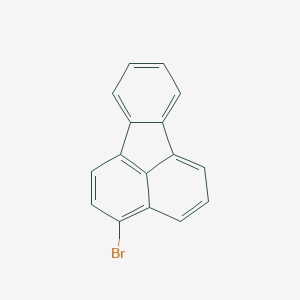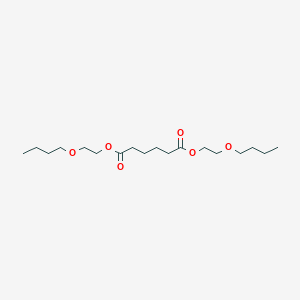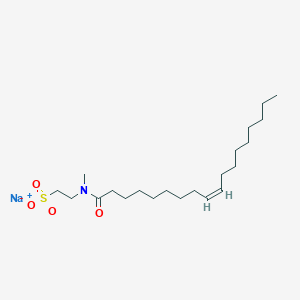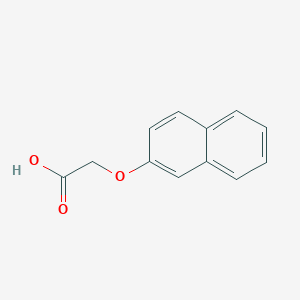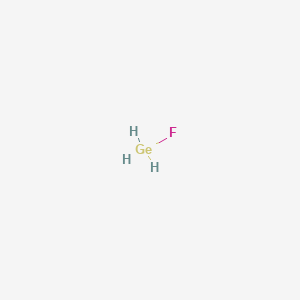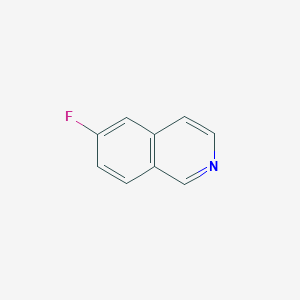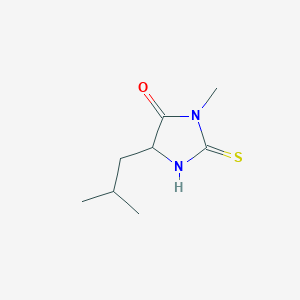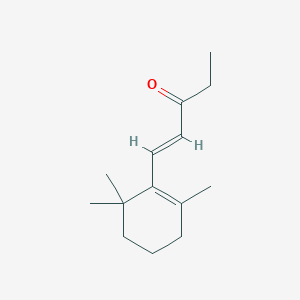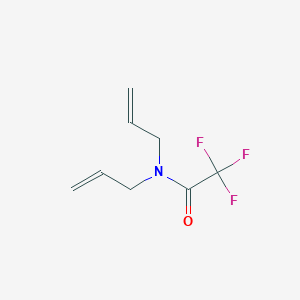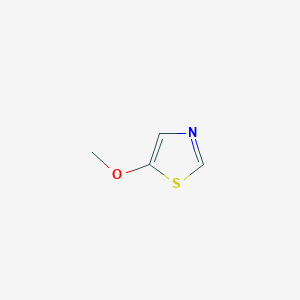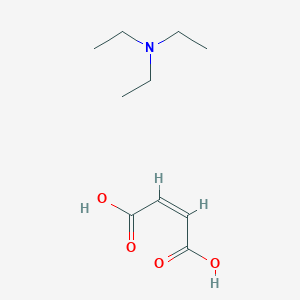
(Triethylammonium) maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Triethylammonium) maleate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a salt of maleic acid and triethylamine, commonly used as a reactant in organic synthesis reactions.
Wissenschaftliche Forschungsanwendungen
(Triethylammonium) maleate has been extensively used in scientific research due to its unique properties and potential applications. It is commonly used as a reactant in organic synthesis reactions, particularly in the synthesis of maleic acid derivatives. It has also been used as a catalyst in various chemical reactions, including the synthesis of chiral compounds.
Wirkmechanismus
The mechanism of action of (Triethylammonium) maleate is not well understood. However, it is believed to act as a Lewis acid catalyst, facilitating the reaction between maleic acid and other reactants.
Biochemische Und Physiologische Effekte
(Triethylammonium) maleate is not known to have any significant biochemical or physiological effects. However, it should be handled with care as it is a toxic compound.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (Triethylammonium) maleate in lab experiments has several advantages. It is a readily available and inexpensive compound that can be easily synthesized. It is also a stable compound that can be stored for extended periods without significant degradation. However, it has some limitations, including its toxicity and limited solubility in some solvents.
Zukünftige Richtungen
There are several potential future directions for research on (Triethylammonium) maleate. One possible direction is to investigate its potential as a catalyst in the synthesis of other organic compounds. Another potential direction is to study its potential as a chiral catalyst for enantioselective reactions. Additionally, further research could be conducted to better understand its mechanism of action and potential applications in other fields such as medicine and materials science.
Conclusion:
In conclusion, (Triethylammonium) maleate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly used as a reactant in organic synthesis reactions and as a catalyst in various chemical reactions. While its mechanism of action is not well understood, it has several advantages and limitations for lab experiments. There are also several potential future directions for research on (Triethylammonium) maleate, which could lead to new discoveries and applications in various fields.
Synthesemethoden
The synthesis of (Triethylammonium) maleate involves the reaction between maleic acid and triethylamine in the presence of a suitable solvent such as ethanol or methanol. The reaction results in the formation of a white crystalline solid, which can be purified by recrystallization.
Eigenschaften
CAS-Nummer |
1069-58-5 |
|---|---|
Produktname |
(Triethylammonium) maleate |
Molekularformel |
C10H19NO4 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C4H4O4/c1-4-7(5-2)6-3;5-3(6)1-2-4(7)8/h4-6H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
BGBNXIKULUCCOO-BTJKTKAUSA-N |
Isomerische SMILES |
CCN(CC)CC.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCN(CC)CC.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CCN(CC)CC.C(=CC(=O)O)C(=O)O |
Andere CAS-Nummern |
1069-58-5 |
Verwandte CAS-Nummern |
121-44-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



